

nigericin polyether ionophore properties

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Compound Focus: Nigericin

CAS No.: 28380-24-7

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Experimental Data & Protocols

To support further research, here are the quantitative findings and key methodologies from recent studies.

Table: Key Experimental Data from Recent Nigericin Studies

Study Focus	Quantitative Result	Experimental Detail / Assay
Fermentation Yield	500 mg/L; 33% (w/w) pure compound from crude extract [1] [2]	Organism: <i>Streptomyces</i> strain DASNCL-29. Method: Submerged fermentation in a 50 L BioFlo 115 bioreactor [1] [2].
Antibacterial Activity	Fluorinated analogues: Inhibited both Gram-positive and Gram-negative bacteria [1] [2]	Assay: Disc-diffusion or similar growth inhibition assay. Finding: Parent nigericin was only active against Gram-positive bacteria, while fluorinated analogues showed a broader spectrum [1] [2].
Cytotoxicity	Fluorinated analogues: Tenfold lesser toxicity than parent nigericin [1] [2]	Assay: <i>In vitro</i> cytotoxicity analysis (specific cell line not detailed in results).
Crystal Polymorphism	Monoclinic and Orthorhombic crystal systems [1] [2]	Method: Single X-ray crystallography. Condition: Monoclinic (from methanol); Orthorhombic (from hexane) [1] [2].

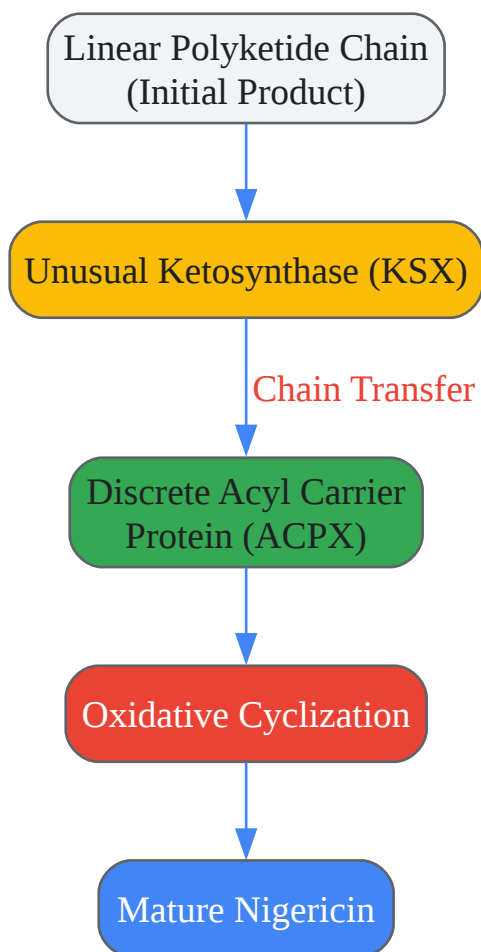
Detailed Experimental Protocol: Synthesis of Fluorinated Analogues

The following methodology outlines the chemical modification of **nigericin** to enhance its properties [1] [2]:

- **Source:** **Nigericin** is produced and purified from the novel *Streptomyces* strain DASNCL-29 via optimized submerged fermentation.
- **Modification Strategy:** The chemical synthesis involves **fluorination and esterification** reactions of the parent **nigericin** molecule.
- **Output:** The process yielded five analogues. Two of these were fluorinated compounds, while the other three had an additional benzene ring attached to the carboxyl group.
- **Characterization:** The synthesized analogues were characterized using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structures and the presence of the fluorine moiety.

Biosynthesis Pathway

The biosynthesis of polyether ionophores like **nigericin** is complex. The following diagram illustrates the revised pathway based on analysis of the **nigericin** gene cluster, which involves an unusual initiation step.

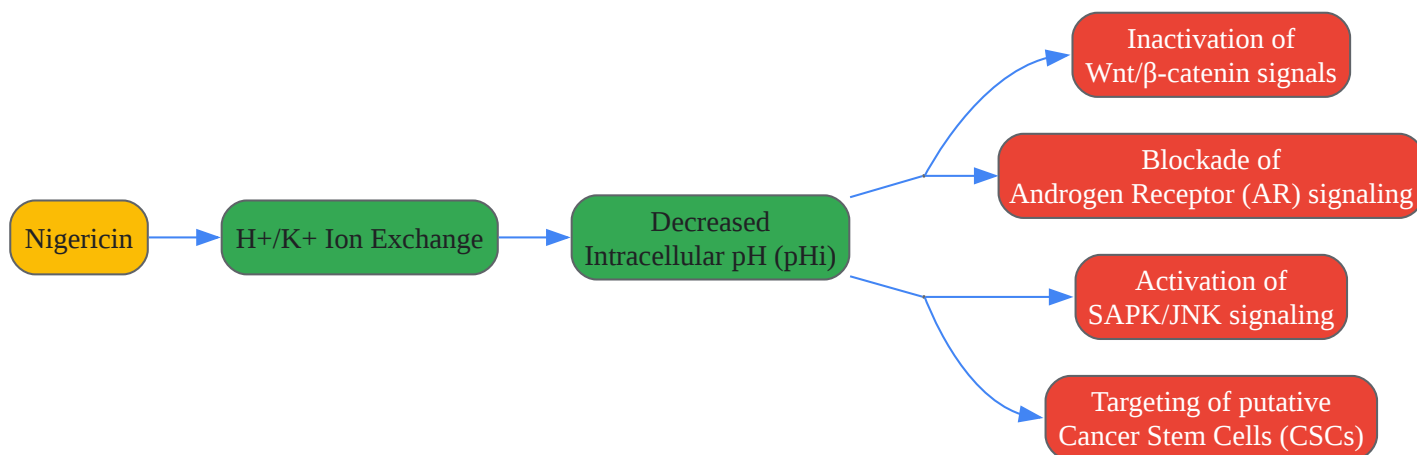


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Revised **nigericin** biosynthesis pathway involving *KSX* and *ACPX* [3].

Therapeutic Potential and Mechanisms

The therapeutic potential of **nigericin**, particularly in oncology, is a major focus of current research. Its anticancer mechanisms are multi-faceted, as shown in the workflow below.



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Key anticancer mechanisms of **nigericin**, driven by ion exchange [4].

It is crucial to note that potential adverse effects, including **teratogenic effects**, **insulin resistance**, and **eryptosis (programmed cell death of erythrocytes)**, have been reported and must be considered in therapeutic development [4].

Key Research Implications

- **Combating Gram-Negative Resistance:** The development of **fluorinated nigericin analogues** represents a breakthrough, offering a new structural candidate against challenging Gram-negative pathogens [1] [2].
- **Improved Therapeutic Index:** The simultaneous enhancement of antibacterial activity (broadened spectrum) and reduction of cytotoxicity in the fluorinated analogues suggests a significantly improved therapeutic window [1] [2].
- **Biosynthetic Engineering:** The revised understanding of the biosynthesis pathway, particularly the role of **KSX and ACPX**, opens up possibilities for bioengineering to create novel **nigericin** derivatives [3].

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